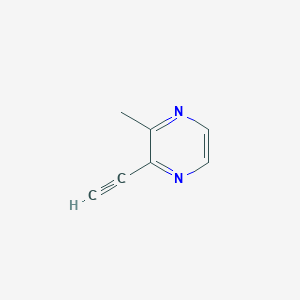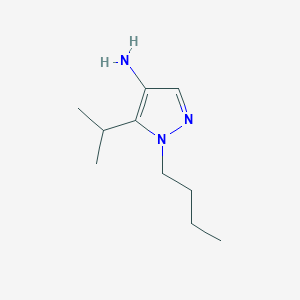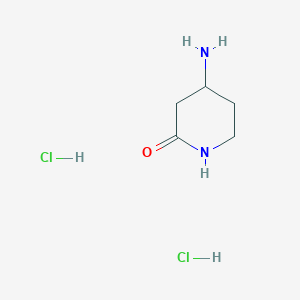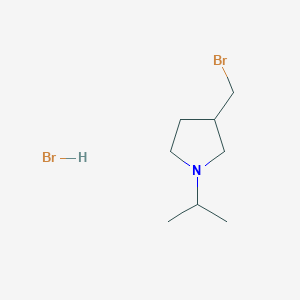
4-(Benzyl)iminomethylphenylboronsäure-Pinacolester
Übersicht
Beschreibung
“4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester” is a biochemical used for proteomics research . It has a molecular formula of C20H24BNO2 and a molecular weight of 321.22 .
Synthesis Analysis
The synthesis of boronic esters like “4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester” often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis due to its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Chemical Reactions Analysis
Boronic esters like “4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester” can undergo various chemical reactions. For instance, they can be used in the Suzuki–Miyaura cross-coupling reaction . They can also undergo protodeboronation, a process that is not well developed but can be catalyzed using a radical approach .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
4-(Benzyl)iminomethylphenylboronsäure-Pinacolester: wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt . Diese Reaktion ist in der organischen Chemie von entscheidender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für den Aufbau komplexer Molekülarchitekturen grundlegend sind. Die Verbindung fungiert als Borreagenz und stellt einen stabilen und reaktiven Partner für die Transmetallierung mit Palladiumkatalysatoren bereit. Dieser Prozess wird insbesondere wegen seiner milden Bedingungen und Toleranz gegenüber verschiedenen funktionellen Gruppen geschätzt, wodurch er sich für die Synthese von Pharmazeutika, Polymeren und fortschrittlichen Materialien eignet.
Synthese von Sulfinamid-Derivaten
Im Bereich der pharmazeutischen Chemie sind Sulfinamid-Derivate aufgrund ihrer biologischen Aktivität von InteresseThis compound kann mit Diethylaminoschwefeltrifluorid (DAST) und Kaliumphenyltrifluoroborat umgesetzt werden, um diese Derivate herzustellen . Diese Anwendung unterstreicht die Nützlichkeit der Verbindung bei der Erzeugung von Sulfonamid-basierten Strukturen, die in verschiedenen therapeutischen Wirkstoffen weit verbreitet sind.
Enantioselektive Synthese
Die Verbindung ist ein wichtiges Werkzeug in der enantioselektiven Synthese, bei der es darum geht, Moleküle mit hoher enantiomerer Reinheit zu erzeugen. Sie kann in andere funktionelle Gruppen umgewandelt werden, wobei die hohe Enantiomerenanreicherung des Ausgangsmaterials erhalten bleibt . Dies ist entscheidend für die Herstellung von chiralen Verbindungen, die in der asymmetrischen Katalyse und der Arzneimittelentwicklung eingesetzt werden.
Entwicklung von Sensoren
This compound: kann bei der Synthese von Materialien für Sensoren verwendet werden, insbesondere für den Nachweis von nitroaromatischen Sprengstoffen . Die Fähigkeit der Verbindung, stabile Komplexe mit verschiedenen Analyten zu bilden, macht sie zu einem hervorragenden Kandidaten für die Herstellung empfindlicher und selektiver Sensoren.
Glukose-sensitive Polymere
Eine innovative Anwendung dieser Verbindung ist die Herstellung von glukose-sensitiven Polymeren. Diese Polymere können für die selbstregulierte Insulinausschüttung bei der Diabetesbehandlung verwendet werden und fungieren sowohl als therapeutische als auch als diagnostische Mittel . Die Boronsäure-Gruppe interagiert mit Glukose, wodurch das Polymer auf Änderungen des Glukosespiegels reagieren kann.
Wundheilung und Tumortargeting
Die Derivate der Verbindung haben ein Potenzial in biomedizinischen Anwendungen wie der Wundheilung und dem Tumortargeting gezeigt . Durch die Funktionalisierung der Verbindung mit bestimmten Gruppen kann sie so angepasst werden, dass sie mit biologischen Systemen interagiert und die Abgabe von Medikamenten oder die Reparatur von Gewebe unterstützt.
Zukünftige Richtungen
Boronic esters like “4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester” have potential applications in various fields. For instance, they can be used in the synthesis of compounds for the development of sensing devices for the detection of nitroaromatic explosives . They can also be used in the fabrication of dye-sensitized solar cells (DSSCs) .
Wirkmechanismus
Target of Action
The primary target of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound is transferred from boron to palladium . This reaction is facilitated by the unique reactivity and low toxicity of the compound .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a crucial role, affects the carbon-carbon bond formation pathway in organic synthesis . The downstream effects include the formation of new organic compounds with diverse structures and properties.
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . This is a crucial step in many organic synthesis processes, including the production of pharmaceuticals and other complex organic compounds.
Action Environment
The action of 4-(Benzyl)iminomethyl phenyl-boronic acid pinacol ester is influenced by environmental factors such as pH. The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Eigenschaften
IUPAC Name |
N-benzyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)18-12-10-17(11-13-18)15-22-14-16-8-6-5-7-9-16/h5-13,15H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMQCIVEHNGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxa-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B1527977.png)




![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)
![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)
![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)
![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1527989.png)
![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)

![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)
![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)
